

4-Boronobenzenesulfonic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Boronobenzenesulfonic acid**

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An In-depth Examination of **4-Boronobenzenesulfonic Acid**, a Versatile Tool in Modern Organic Synthesis and Beyond

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SHANGHAI, China – December 29, 2025 – **4-Boronobenzenesulfonic acid**, also known as 4-sulfophenylboronic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique properties, particularly its water solubility, make it a valuable asset in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a detailed overview of **4-boronobenzenesulfonic acid**, including its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its role in advancing chemical synthesis.

Core Properties of 4-Boronobenzenesulfonic Acid

4-Boronobenzenesulfonic acid is an organoboron compound that combines the functionalities of a boronic acid and a sulfonic acid. This dual-functional nature imparts distinct characteristics that are highly advantageous in specific synthetic applications.

Physicochemical Data

Precise experimental data for **4-boronobenzenesulfonic acid** is not readily available in all public databases. However, based on the properties of related compounds such as (4-sulfamoylphenyl)boronic acid and other arylboronic acids, the following provides an estimation of its key characteristics. Researchers should verify these properties through experimental analysis.

Property	Value	Reference
CAS Number	947533-31-5 (for (4-sulfamoylphenyl)boronic acid)	[1]
Molecular Formula	C ₆ H ₇ BO ₅ S	TBD
Molecular Weight	201.99 g/mol (for (4-sulfamoylphenyl)boronic acid: 212.01 g/mol)	[1]
Appearance	White to off-white crystalline powder (typical for arylboronic acids)	[2]
Melting Point	>300 °C (typical for sulfonated aromatic compounds)	TBD
Solubility	Expected to be soluble in water and polar organic solvents like DMSO. Insoluble in nonpolar solvents like ether.	[2]
pKa	Estimated to be acidic due to the sulfonic acid group. The pKa of 4-iodophenylboronic acid is 8.29±0.10.	[3]

TBD: To be determined experimentally.

Spectral Data

Detailed spectral data for **4-boronobenzenesulfonic acid** is not widely published. The following represents expected spectral characteristics based on the analysis of similar

compounds.

- ^1H NMR: Aromatic protons would likely appear in the range of 7.5-8.5 ppm. The presence of the sulfonic acid group would shift the signals of adjacent protons downfield.
- ^{13}C NMR: Aromatic carbons would be expected in the 120-150 ppm region. The carbon attached to the boron atom would show a characteristic chemical shift.
- IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, \sim 3300-2500 cm^{-1}), C=C stretching in the aromatic ring (\sim 1600-1450 cm^{-1}), S=O stretching (\sim 1350 and 1175 cm^{-1}), and B-O stretching (\sim 1350 cm^{-1}).^{[4][5]}
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the boronic acid and sulfonic acid groups.

Synthesis of 4-Boronobenzenesulfonic Acid

A definitive, detailed experimental protocol for the synthesis of **4-boronobenzenesulfonic acid** is not readily available in the reviewed literature. However, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis.

A plausible synthetic route for **4-boronobenzenesulfonic acid** could involve the sulfonation of a protected bromobenzene derivative, followed by conversion to the boronic acid.

Below is a generalized experimental protocol for the synthesis of an arylboronic acid from an aryl bromide, which can be adapted for **4-boronobenzenesulfonic acid**, likely starting from a protected 4-bromobenzenesulfonic acid derivative to avoid interference from the acidic proton.

General Experimental Protocol for Arylboronic Acid Synthesis

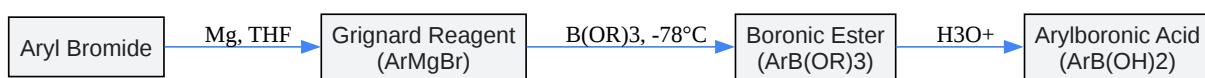
Materials:

- Aryl bromide (e.g., protected 4-bromobenzenesulfonic acid)

- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- Aqueous HCl (e.g., 1 M)
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has been consumed.
- Boration: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
- Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.
- Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylboronic acid.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system.



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Caption: General workflow for the synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **4-boronobenzenesulfonic acid** lies in its use as a water-soluble coupling partner in Suzuki-Miyaura reactions.^{[6][7][8]} This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.^[9]

The sulfonic acid group imparts water solubility to the boronic acid, allowing the reaction to be performed in aqueous media. This offers significant advantages, including the use of environmentally benign solvents, easier catalyst and product separation, and potentially milder reaction conditions.^{[10][11]}

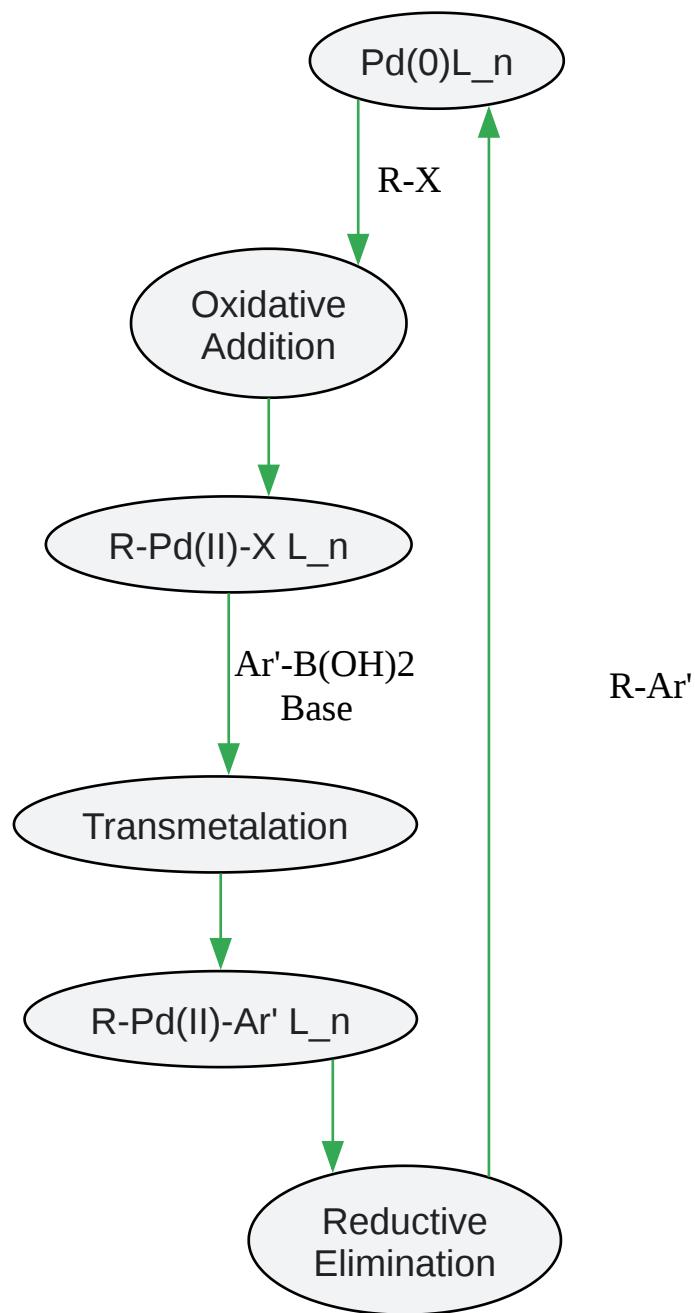
General Experimental Protocol for Water-Soluble Suzuki-Miyaura Coupling

Materials:

- Aryl halide (e.g., bromobenzene)
- **4-Boronobenzenesulfonic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, Pd/C)
- Water-soluble phosphine ligand (if required)
- Base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4)
- Solvent (Water or a mixture of water and an organic solvent)

Procedure:

- Reaction Setup: To a reaction vessel, add the aryl halide, **4-boronobenzenesulfonic acid** (typically 1.1-1.5 equivalents), the palladium catalyst (typically 0.1-5 mol%), and the base (typically 2-3 equivalents).
- Solvent Addition: Add the solvent (e.g., water or a water/ethanol mixture).
- Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).
- Work-up: Cool the reaction to room temperature. If an organic co-solvent is used, it may be removed under reduced pressure. The aqueous phase can be extracted with an organic solvent to isolate the product. The water-soluble catalyst and unreacted **4-boronobenzenesulfonic acid** remain in the aqueous phase, allowing for potential recycling.
- Purification: The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog

inhibitor of certain enzymes, and its ability to form reversible covalent bonds with diols is being explored for glucose sensing and drug delivery applications.[12][13]

While specific biological activities of **4-boronobenzenesulfonic acid** have not been extensively reported, its water-soluble nature makes it an attractive building block for the synthesis of novel pharmaceutical compounds. The introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. Boronic acid-containing drugs, such as bortezomib, have been successfully developed for cancer therapy.[14]

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.
- Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

4-Boronobenzenesulfonic acid is a valuable and versatile reagent for organic synthesis, particularly for conducting Suzuki-Miyaura cross-coupling reactions in environmentally friendly aqueous media. Its water-solubility offers significant practical advantages for catalyst and product separation. While further research is needed to fully elucidate its physicochemical properties and explore its potential biological activities, **4-boronobenzenesulfonic acid** holds considerable promise for advancing research in synthetic chemistry, materials science, and drug discovery.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

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